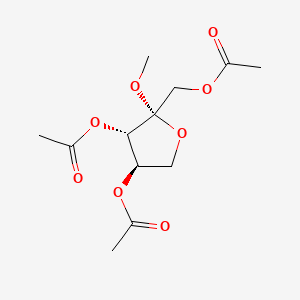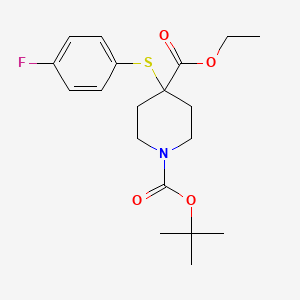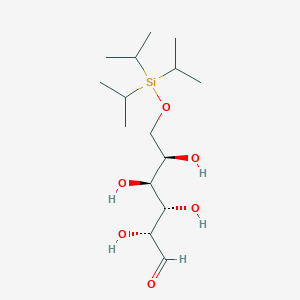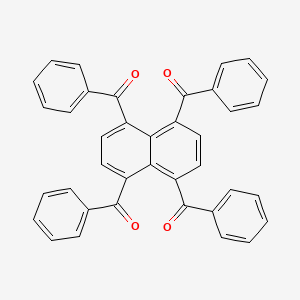
1,4,5,8-Tetrabenzoyl-naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetrabenzoyl-naphthalene is an organic compound with the molecular formula C38H24O4 It is a derivative of naphthalene, where four benzoyl groups are attached to the 1, 4, 5, and 8 positions of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetrabenzoyl-naphthalene can be synthesized through the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds as follows:
Starting Materials: Naphthalene and benzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (CH2Cl2) or carbon disulfide (CS2).
Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction. After the addition of benzoyl chloride, the mixture is allowed to warm to room temperature and stirred for several hours.
The reaction yields this compound as a crystalline solid, which can be purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
1,4,5,8-Tetrabenzoyl-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl groups to corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used in the presence of catalysts like iron (Fe) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to halogenated or nitrated derivatives of this compound.
科学研究应用
1,4,5,8-Tetrabenzoyl-naphthalene has several scientific research applications, including:
Organic Electronics: The compound’s conjugated structure makes it suitable for use in organic semiconductors and photovoltaic devices.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biomedical Research: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development and diagnostic applications.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism of action of 1,4,5,8-Tetrabenzoyl-naphthalene involves its interaction with molecular targets through its conjugated π-electron system. This interaction can lead to the formation of charge-transfer complexes, which play a crucial role in its electronic and optical properties. The compound’s ability to undergo redox reactions also contributes to its functionality in various applications.
相似化合物的比较
1,4,5,8-Tetrabenzoyl-naphthalene can be compared with other similar compounds, such as:
1,4,5,8-Naphthalene tetracarboxylic dianhydride: This compound is used in the synthesis of polyimides and organic semiconductors. It has a similar naphthalene core but with carboxylic anhydride groups instead of benzoyl groups.
1,4,5,8-Naphthalene tetracarboxylic diimide: Known for its use in organic electronics and as a building block for supramolecular assemblies. It has imide groups attached to the naphthalene ring.
1,4,5,8-Tetrahydroxynaphthalene: This compound is a precursor in the biosynthesis of various natural products and has hydroxyl groups attached to the naphthalene ring.
The uniqueness of this compound lies in its benzoyl groups, which impart distinct electronic and steric properties, making it suitable for specific applications in organic electronics and materials science.
属性
CAS 编号 |
13638-83-0 |
|---|---|
分子式 |
C38H24O4 |
分子量 |
544.6 g/mol |
IUPAC 名称 |
phenyl-(4,5,8-tribenzoylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C38H24O4/c39-35(25-13-5-1-6-14-25)29-21-22-31(37(41)27-17-9-3-10-18-27)34-32(38(42)28-19-11-4-12-20-28)24-23-30(33(29)34)36(40)26-15-7-2-8-16-26/h1-24H |
InChI 键 |
AHXIPWMNLOHFTN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C(=CC=C(C3=C(C=C2)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one](/img/structure/B13813504.png)
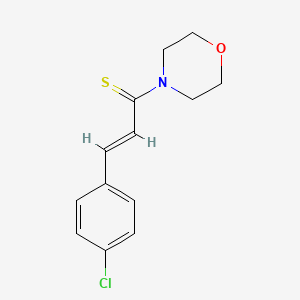
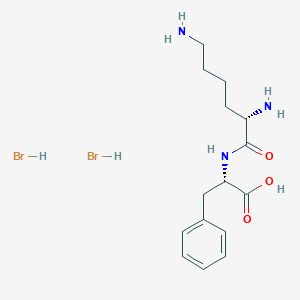

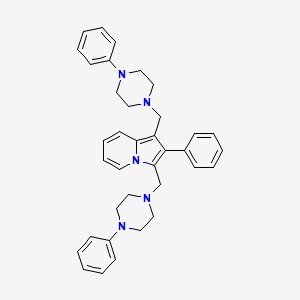
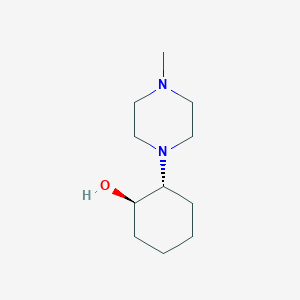
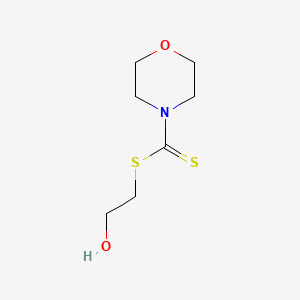
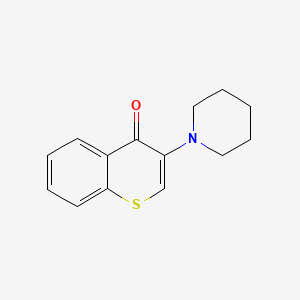
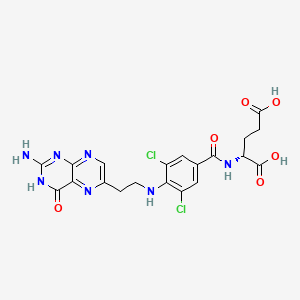
![4b,5,9b,10-Tetrahydroindeno[2,1-a]indene](/img/structure/B13813546.png)
